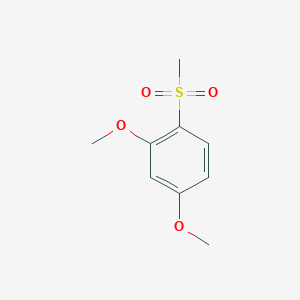

1-(Methanesulfonyl)-2,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

38452-44-7 |

|---|---|

Molecular Formula |

C9H12O4S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

2,4-dimethoxy-1-methylsulfonylbenzene |

InChI |

InChI=1S/C9H12O4S/c1-12-7-4-5-9(14(3,10)11)8(6-7)13-2/h4-6H,1-3H3 |

InChI Key |

JQVBKXBFLDZQDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methanesulfonyl 2,4 Dimethoxybenzene

Direct Sulfonylation of Dimethoxybenzene Derivatives

The most common route to 1-(methanesulfonyl)-2,4-dimethoxybenzene involves the direct sulfonylation of 1,3-dimethoxybenzene (B93181), also known as resorcinol (B1680541) dimethyl ether. The electron-donating nature of the two methoxy (B1213986) groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups primarily favor substitution at the C2, C4, and C6 positions. The formation of the 2,4-disubstituted product is a result of a combination of electronic and steric factors.

Electrophilic Aromatic Sulfonylation Approaches

Electrophilic aromatic sulfonylation is a classical and widely used method for the formation of aryl sulfones. This approach involves the reaction of an aromatic compound with a sulfonylating agent in the presence of a catalyst.

| Sulfonylating Agent | Catalyst | Major Products | Challenges | Ref |

| Methanesulfonyl Chloride | Aluminum Chloride | Aryl methyl sulfone, Chlorinated arene | Low yield of sulfone, significant chlorination byproduct | google.com |

| Methanesulfonyl Fluoride | Aluminum Chloride/Bromide | Aryl methyl sulfone | Requires preparation of the sulfonyl fluoride | google.com |

The regioselectivity of the sulfonylation of 1,3-dimethoxybenzene is a critical aspect of the synthesis of this compound. The two methoxy groups are ortho, para-directing, making the C2, C4, and C6 positions electronically favorable for electrophilic attack. The formation of the 2,4-disubstituted isomer is generally favored due to a combination of electronic activation and steric hindrance at the C2 position, which is situated between the two methoxy groups.

The choice of catalyst can significantly influence the regiochemical outcome. Solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite) and zeolites (e.g., zeolite beta, zeolite Y, ZSM-5), have been explored for Friedel-Crafts sulfonylation reactions. rsc.org These catalysts offer advantages in terms of reusability and potential for shape-selective catalysis, which can enhance the formation of a specific regioisomer. rsc.org The activity of these solid acids is often correlated with the presence of both Brønsted and Lewis acid sites. rsc.org For instance, in the sulfonylation of toluene, a high para-selectivity is often observed with such catalysts. rsc.org While specific studies on the regioselective sulfonylation of 1,3-dimethoxybenzene using a wide range of these catalysts are not extensively detailed in the available literature, the principles of steric and electronic control would still apply.

| Catalyst Type | Examples | Potential Advantages for Regioselectivity | Ref |

| Solid Acids | Fe³⁺-montmorillonite, Zeolite beta, Zeolite Y, ZSM-5 | Reusability, potential for shape-selectivity to favor less sterically hindered isomers. | rsc.org |

The conditions under which the sulfonylation reaction is performed play a crucial role in its outcome. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and selectivity. Common solvents for Friedel-Crafts type reactions include nitrobenzene, carbon disulfide, methylene (B1212753) chloride, and dichloroethane. google.com

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts and decomposition of the starting materials or products. Therefore, careful control of the reaction temperature is necessary to optimize the yield of this compound.

The nature and amount of the acid catalyst are also of paramount importance. As mentioned, strong Lewis acids like aluminum chloride are typically used, but Brønsted acids such as methanesulfonic acid have also been shown to catalyze Friedel-Crafts reactions of electron-rich arenes. thieme-connect.de The catalytic amount of the acid needs to be optimized to ensure efficient reaction while minimizing side reactions.

Radical-Mediated Sulfonylation Strategies

Radical-mediated sulfonylation offers an alternative to electrophilic aromatic substitution. These methods typically involve the generation of a sulfonyl radical, which then reacts with the aromatic substrate. Sulfonyl radicals can be generated from various precursors, including sulfonyl chlorides, sulfonyl hydrazides, and sodium sulfinates, through processes such as photoredox catalysis or the use of radical initiators. researchgate.netsemanticscholar.org

While the addition of sulfonyl radicals to alkenes and alkynes is well-documented, the direct C-H sulfonylation of unactivated aromatic rings via a radical pathway is less common and more challenging. The success of such a reaction would depend on the reactivity of the sulfonyl radical and the susceptibility of the C-H bonds of 1,3-dimethoxybenzene to radical attack. Photocatalytic methods, which can generate sulfonyl radicals under mild conditions, are a promising area of research for this type of transformation. acs.org

Oxidative Sulfonylation Pathways

Oxidative sulfonylation involves the direct functionalization of a C-H bond with a sulfonyl group under oxidative conditions. These methods avoid the need for pre-functionalized starting materials and are therefore highly atom-economical. Recent advancements in C-H functionalization have explored the use of directing groups to achieve high regioselectivity. For instance, sulfoxide (B87167) groups have been used as directing groups in metal-catalyzed C-H oxidation reactions. thieme-connect.deresearchgate.net

In the context of 1,3-dimethoxybenzene, a direct oxidative C-H sulfonylation would involve the selective activation of a C-H bond at the C4 (or C2) position and subsequent reaction with a sulfonyl source. Electrophotocatalytic methods have been developed for the C-H functionalization of ethers, proceeding via a hydrogen atom transfer (HAT) mechanism to generate α-oxyalkyl radicals. nih.gov While this has been applied to the α-arylation of ethers, its application to direct sulfonylation of the aromatic ring of dimethoxybenzenes is an area for further investigation. nih.govnih.gov

Functional Group Interconversions Leading to the Methanesulfonyl Moiety

A common and direct approach to forming the methanesulfonyl group involves the transformation of other sulfur-containing functional groups, particularly sulfides or sulfonic acids, that are already attached to the 2,4-dimethoxybenzene core.

The oxidation of the corresponding thioether, 1-(methylthio)-2,4-dimethoxybenzene, is a primary method for the synthesis of this compound. This transformation involves the conversion of the sulfide (B99878) (-S-) group to a sulfone (-SO₂-) group. A variety of oxidizing agents can be employed for this purpose, with the reaction's selectivity often being controlled by the choice of reagent and reaction conditions to avoid stopping at the intermediate sulfoxide stage. organic-chemistry.orgnih.gov

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst or in a solvent like glacial acetic acid, hydrogen peroxide is an effective and environmentally benign oxidant. nih.gov The reaction can proceed to the sulfone by using a sufficient stoichiometry of H₂O₂ and sometimes at elevated temperatures. Transition-metal catalysts or metal-free conditions can be utilized. organic-chemistry.orgnih.gov

Peroxy acids: Reagents such as meta-chloroperbenzoic acid (m-CPBA) are powerful oxidants capable of converting sulfides directly to sulfones. Careful control of the stoichiometry is necessary, as using a single equivalent can favor the formation of the sulfoxide intermediate.

Other Oxidants: A range of other reagents like potassium permanganate (B83412) (KMnO₄), sodium periodate (B1199274) (NaIO₄), and Oxone® (potassium peroxymonosulfate) are also effective for this oxidation. researchgate.net Biocatalytic methods using microorganisms have also been explored for the oxidation of sulfides to sulfones, offering a green chemistry approach. researchgate.netorientjchem.org

The general reaction is as follows:

Ar-S-CH₃ + 2 [O] → Ar-SO₂-CH₃

(where Ar = 2,4-dimethoxyphenyl)

| Oxidizing System | Typical Conditions | Selectivity | Reference |

| Hydrogen Peroxide / Acetic Acid | Room temperature | High for sulfoxide, can be pushed to sulfone | nih.gov |

| Hydrogen Peroxide / Niobium Carbide | - | Efficiently affords sulfones | organic-chemistry.org |

| m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane, 0°C to room temp. | Stoichiometry dependent (2+ eq. for sulfone) | orientjchem.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) | Ethyl acetate | Good for sulfone formation | organic-chemistry.org |

| Oxone® | Methanol/Water | Effective for sulfone formation | researchgate.net |

An alternative pathway involves starting with a sulfonic acid derivative of 2,4-dimethoxybenzene. The most common precursor for this route is 2,4-dimethoxybenzenesulfonyl chloride. This intermediate can be prepared by the chlorosulfonation of 1,3-dimethoxybenzene. The two ortho- and para-directing methoxy groups strongly activate the 4- and 6-positions, leading to selective sulfonation at the desired position. patsnap.com

Once the sulfonyl chloride is obtained, it can be converted to the methyl sulfone. A typical method involves a two-step process:

Reduction: The sulfonyl chloride is first reduced to a sulfinate salt, for example, using sodium sulfite.

Methylation: The resulting sodium 2,4-dimethoxybenzenesulfinate is then alkylated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to yield the final product, this compound.

Another powerful method for forming aryl sulfones is the Friedel-Crafts sulfinylation or sulfonylation. For instance, reacting 1,3-dimethoxybenzene with methanesulfonyl chloride or methanesulfonic anhydride in the presence of a Lewis acid catalyst can directly install the methanesulfonyl group onto the aromatic ring. google.com

| Precursor | Reagents | Key Transformation |

| 1,3-Dimethoxybenzene | 1. Chlorosulfonic Acid 2. Sodium Sulfite 3. Dimethyl Sulfate | Chlorosulfonation → Reduction to Sulfinate → Methylation |

| 1,3-Dimethoxybenzene | Methanesulfonic Anhydride / Trifluoromethanesulfonic acid | Friedel-Crafts Sulfonylation |

Multi-Step Synthetic Sequences Incorporating Aromatic Methoxylation

The methoxy groups in this compound originate from the methylation of the corresponding dihydroxybenzene (a resorcinol derivative). The Williamson ether synthesis is the most common and established method for this transformation. chemicalbook.comguidechem.comprepchem.com

This reaction involves:

Deprotonation: A suitable dihydroxybenzene is treated with a base (e.g., sodium hydroxide, potassium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. prepchem.comresearchgate.net

Nucleophilic Substitution: The phenoxide then reacts with a methylating agent, such as dimethyl sulfate or methyl iodide, via an Sₙ2 reaction to form the methyl ether. chemicalbook.comguidechem.com

For the 2,4-dimethoxy pattern, the synthesis would typically start from resorcinol (1,3-dihydroxybenzene). Complete methylation of resorcinol yields 1,3-dimethoxybenzene, a key precursor for subsequent functionalization.

| Dihydroxybenzene | Base | Methylating Agent | Product | Typical Yield | Reference |

| Hydroquinone (1,4-dihydroxybenzene) | NaOH / KOH | Dimethyl Sulfate | 1,4-Dimethoxybenzene (B90301) | >90% | guidechem.comprepchem.com |

| Catechol (1,2-dihydroxybenzene) | NaOH | Dimethyl Sulfate | 1,2-Dimethoxybenzene (B1683551) (Veratrole) | High | researchgate.net |

| Resorcinol (1,3-dihydroxybenzene) | NaOH / KOH | Dimethyl Sulfate | 1,3-Dimethoxybenzene | High | - |

The order of reactions is critical for achieving the specific 1,2,4-substitution pattern of the target molecule. The powerful ortho-, para-directing nature of the methoxy groups and the meta-directing nature of the sulfonyl group must be considered.

A highly logical and efficient synthetic sequence is as follows:

Methoxylation: Start with resorcinol (1,3-dihydroxybenzene) and perform a double methylation using a base and dimethyl sulfate to produce 1,3-dimethoxybenzene.

Sulfonylation: Perform an electrophilic substitution on 1,3-dimethoxybenzene. The two methoxy groups are strongly activating and will direct the incoming electrophile to the positions ortho and para to them. The 4-position is para to one methoxy group and ortho to the other, making it highly activated and sterically accessible. A Friedel-Crafts reaction with methanesulfonyl chloride or methanesulfonic anhydride in the presence of a suitable acid catalyst would lead directly to this compound. google.com

This sequence leverages the inherent directing effects of the substituents to control the regiochemistry, making it a preferred route for this specific isomer.

Analogous Synthetic Routes for Related Sulfonylated Dimethoxybenzenes

The synthetic principles described above can be adapted to produce other isomers of sulfonylated dimethoxybenzene. The key to synthesizing a specific isomer is the choice of the starting dimethoxybenzene precursor, as the regiochemical outcome of the sulfonation step is determined by the positions of the methoxy groups.

For 1-(Methanesulfonyl)-3,4-dimethoxybenzene: The synthesis would begin with 1,2-dimethoxybenzene (veratrole). The two adjacent methoxy groups would direct an incoming electrophile, such as the methanesulfonyl group, primarily to the 4-position.

For 1-(Methanesulfonyl)-2,5-dimethoxybenzene: The required precursor is 1,4-dimethoxybenzene. In this case, the methoxy groups are para to each other. They will direct the electrophilic substitution to the ortho positions (2, 3, 5, and 6), which are all equivalent. Therefore, sulfonation of 1,4-dimethoxybenzene would yield 1-(methanesulfonyl)-2,5-dimethoxybenzene.

The following table summarizes the starting materials for creating different isomers via electrophilic sulfonation.

| Target Compound | Starting Material | Rationale for Regioselectivity |

| This compound | 1,3-Dimethoxybenzene | Methoxy groups at C1 and C3 direct the electrophile to the highly activated C4 position. |

| 1-(Methanesulfonyl)-3,4-dimethoxybenzene | 1,2-Dimethoxybenzene | Methoxy groups at C1 and C2 direct the electrophile to the C4 position. |

| 1-(Methanesulfonyl)-2,5-dimethoxybenzene | 1,4-Dimethoxybenzene | Methoxy groups at C1 and C4 direct the electrophile to the equivalent C2/C5 positions. |

Reactivity and Chemical Transformations of 1 Methanesulfonyl 2,4 Dimethoxybenzene

Reactions Involving the Methanesulfonyl Group

The reactivity of the methanesulfonyl group in aryl sulfones can be categorized into two main areas: reactions where the entire group is displaced and reactions where the sulfonyl moiety is chemically modified.

Nucleophilic Displacement of the Methanesulfonyl Group

As a Leaving Group in Substitution Reactions

The methanesulfonyl group is generally considered a poor leaving group in traditional nucleophilic aromatic substitution reactions. Unlike halides or nitro groups on an activated aromatic ring, the aryl-sulfur bond is strong, and the methanesulfonyl anion (CH₃SO₂⁻) is not as stable as a halide ion.

For the methanesulfonyl group to be displaced from an aromatic ring, harsh reaction conditions or specific catalytic systems, such as transition metal catalysis, are typically required. These reactions, often classified as nucleophilic ipso-substitution, are not common. Extensive searches of chemical literature did not yield specific examples or studies where the methanesulfonyl group of 1-(Methanesulfonyl)-2,4-dimethoxybenzene is displaced by a nucleophile. The theoretical potential for such a reaction exists, but experimental validation for this specific substrate is not publicly documented.

Formation of Aryl-Sulfonyl Bonds via Coupling Reactions

This subsection's topic, the "Formation of Aryl-Sulfonyl Bonds," is typically associated with the synthesis of the compound itself, for instance, through the Friedel-Crafts sulfonylation of 1,3-dimethoxybenzene (B93181) or the oxidation of the corresponding sulfide (B99878). There is no available literature describing coupling reactions that use this compound as a substrate to form new, different aryl-sulfonyl bonds while breaking the existing one.

Modification of the Sulfonyl Moiety

Reduction Pathways

The reduction of aryl sulfones to their corresponding sulfides or the complete removal of the sulfonyl group (desulfonylation) are known chemical transformations. These reductions often require powerful reducing agents. Common reagents and conditions used for the reduction of aryl sulfones include:

| Reducing Agent/System | Product Type |

| Lithium aluminum hydride (LiAlH₄) | Typically reduces the sulfone to a sulfide. |

| Diisobutylaluminium hydride (DIBAL-H) | Can effect the reduction to the corresponding sulfide. |

| Samarium(II) iodide (SmI₂) | Used for reductive cleavage of sulfones. |

| Raney Nickel (Raney Ni) | Can be used for desulfurization. |

However, no studies specifically detailing the application of these or other reduction methods to this compound, including reaction conditions, yields, or selectivity, could be located.

Derivatization at the Sulfur Atom

The sulfur atom in a sulfone is at a high oxidation state (+6) and is generally unreactive towards further oxidation. Derivatization would primarily involve reactions at the methyl group attached to the sulfur. For example, deprotonation of the methyl group with a very strong base (e.g., n-butyllithium) could potentially form an α-sulfonyl carbanion. This carbanion could then, in theory, react with various electrophiles. This type of reactivity is well-established for sulfones in general, but specific examples involving this compound as the starting material are absent from the scientific literature.

Influence of the Sulfonyl Group on Aromatic Ring Activation/Deactivation

The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. This characteristic stems from two primary electronic effects:

Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom bearing a partial positive charge, which withdraws electron density from the aromatic ring through the sigma bond framework.

Resonance Effect (-R): The sulfonyl group can also withdraw electron density from the π-system of the benzene (B151609) ring via resonance. The sulfur atom can expand its octet to accommodate more than eight valence electrons, allowing for delocalization of the ring's π-electrons onto the oxygen atoms of the sulfonyl group.

Collectively, these electron-withdrawing properties significantly reduce the electron density of the aromatic ring. Aromatic rings with reduced electron density are less nucleophilic and therefore less reactive towards electrophiles. Consequently, the methanesulfonyl group is classified as a strong deactivating group in the context of electrophilic aromatic substitution (EAS). mdpi.com Its presence makes EAS reactions slower compared to unsubstituted benzene.

Electrophilic Aromatic Substitution on the 2,4-Dimethoxybenzene Core

While the methanesulfonyl group deactivates the ring, the two methoxy (B1213986) (-OCH₃) groups at positions 2 and 4 are strong activating groups. They donate electron density to the aromatic ring through a powerful +R (resonance) effect, which outweighs their -I (inductive) effect. orgsyn.orgnih.gov This activation makes the this compound system still susceptible to electrophilic attack, with the reaction's regioselectivity being a result of the competing directing effects of all three substituents.

Regioselectivity Studies in Further Aromatic Functionalization

The positions available for electrophilic substitution on the this compound ring are C3, C5, and C6. The directing effects of the existing substituents determine which of these positions is most likely to be attacked by an incoming electrophile.

The -OCH₃ group at C2 is an ortho, para-director, activating positions C3 (ortho) and C5 (para).

The -OCH₃ group at C4 is also an ortho, para-director, strongly activating positions C3 and C5 (both ortho).

The -SO₂CH₃ group at C1 is a meta-director, deactivating the ortho (C6) and para (C4, already substituted) positions, while directing incoming electrophiles to the C3 and C5 positions.

Therefore, all three substituents cooperatively direct incoming electrophiles to the C3 and C5 positions. The position C6 is strongly deactivated by the adjacent electron-withdrawing sulfonyl group and sterically hindered, making substitution at this site highly unlikely.

Competition between Methanesulfonyl Directing Effects and Methoxy Directing Effects

The directing effects in this compound are a clear example of cooperative influence. The powerful activating and ortho, para-directing nature of the two methoxy groups strongly enhances the nucleophilicity of the C3 and C5 positions. orgsyn.org The methanesulfonyl group, being a meta-director, also channels electrophiles towards these same C3 and C5 positions.

Halogenation Studies

Specific experimental studies on the halogenation of this compound are not extensively reported in the surveyed literature. However, based on the principles of electrophilic aromatic substitution, reactions with agents like bromine (Br₂) in the presence of a Lewis acid or N-Bromosuccinimide (NBS) are expected to proceed with high regioselectivity. The powerful activation by the methoxy groups would direct the incoming halogen to the C5 position.

Table 1: Predicted Outcome of Halogenation of this compound

| Reagent | Predicted Major Product | Predicted Position of Substitution |

| Br₂ / FeBr₃ | 1-Bromo-5-(methanesulfonyl)-2,4-dimethoxybenzene | C5 |

| Cl₂ / AlCl₃ | 1-Chloro-5-(methanesulfonyl)-2,4-dimethoxybenzene | C5 |

Note: This table is based on established principles of electrophilic aromatic substitution directing effects, not on specific experimental reports for this compound.

Nitration and Acylation Reactions

Nitration of aromatic rings is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov While direct nitration data for this compound is scarce, the existence of the compound 1,4-dimethoxy-2-methylsulfonyl-5-nitrobenzene in chemical databases confirms that nitration occurs regioselectively at the C5 position. acs.org This outcome is consistent with the directing effects discussed, where the C5 position is strongly activated by both methoxy groups and is meta to the sulfonyl group.

Studies on the closely related 1,4-dimethoxybenzene (B90301) show that nitration can lead to dinitro products, indicating the high reactivity of the dimethoxy-substituted ring system. mdpi.com

Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, is expected to follow a similar regiochemical outcome. nih.gov The electrophile would preferentially attack the most nucleophilic site, C5, to yield the corresponding ketone.

Table 2: Electrophilic Substitution Reactions and Products

| Reaction | Reagent(s) | Major Product Name | Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | 1,4-Dimethoxy-2-(methanesulfonyl)-5-nitrobenzene | C5 |

| Acylation (Predicted) | CH₃COCl / AlCl₃ | 1-(5-Acetyl-2,4-dimethoxyphenyl)-1-methanesulfone | C5 |

Cleavage and Deprotection of Methoxy Groups

The methoxy groups in this compound are aryl methyl ethers, which can be cleaved to reveal the corresponding phenols (hydroxyl groups). This deprotection is a common transformation in organic synthesis. Strong Lewis acids are particularly effective for this purpose, as they can coordinate to the ether oxygen, facilitating the cleavage of the methyl C-O bond. nih.govmdma.ch

Common reagents used for the demethylation of aryl methyl ethers, even in the presence of deactivating groups, include:

Boron tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers at or below room temperature. nih.govorganic-chemistry.org It is highly effective and typically requires one equivalent of BBr₃ per methoxy group.

Hydrobromic acid (HBr): Concentrated HBr, often in acetic acid, can cleave methoxy groups, although it typically requires elevated temperatures (reflux).

The presence of the electron-withdrawing sulfonyl group makes the ether linkages less susceptible to cleavage than in highly activated, electron-rich systems. Nonetheless, strong reagents like BBr₃ are expected to efficiently deprotect both methoxy groups to yield 1-(methanesulfonyl)-benzene-2,4-diol.

Table 3: Common Reagents for Demethylation

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | CH₂Cl₂, 0°C to room temp. | 1-(Methanesulfonyl)-benzene-2,4-diol |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | 1-(Methanesulfonyl)-benzene-2,4-diol |

Applications As a Synthetic Intermediate and Reagent

Precursor in the Synthesis of Complex Organic Architectures

While direct and extensive examples of 1-(Methanesulfonyl)-2,4-dimethoxybenzene as a foundational precursor in the total synthesis of highly complex natural products are not widely documented, its structural motifs are present in various synthetic intermediates. The strategic placement of the methoxy (B1213986) and methanesulfonyl groups on the benzene (B151609) ring allows for selective functionalization, making it a potentially useful starting material for molecules requiring a substituted aromatic core. The electron-rich nature of the dimethoxybenzene ring, modulated by the sulfonyl group, can influence the regioselectivity of electrophilic aromatic substitution reactions, a cornerstone of synthetic organic chemistry.

Role in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) and cascade sequences are powerful tools in organic synthesis, enabling the formation of multiple bonds in a single operation and leading to a rapid increase in molecular complexity. While specific studies detailing the direct participation of this compound in well-established MCRs are limited, related sulfonyl-containing compounds have been shown to be effective components in such transformations. For instance, arylsulfonyl methyl isocyanides have been utilized in cascade reactions involving sulfonylation and [2 + 3]-cycloaddition to synthesize 2,4-disulfonylpyrroles. nih.gov This suggests the potential for this compound to be adapted for or to participate in similar reaction cascades, where the methanesulfonyl group could act as a directing group or a stable substituent that influences the reactivity of other functional groups on the molecule.

The principles of MCRs often rely on the generation of reactive intermediates that can undergo subsequent transformations. The functional groups present in this compound could be manipulated to generate such intermediates, thereby enabling its entry into novel multicomponent reaction pathways for the synthesis of diverse molecular scaffolds.

Utilization in the Construction of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The synthesis of these ring systems often involves the use of versatile building blocks that can provide the necessary atoms and functionality. While direct applications of this compound in the construction of a wide array of heterocyclic systems are not extensively reported, its constituent parts are found in precursors for such syntheses.

For example, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, a class of heterocycles with known biological activities, has been achieved from precursors containing methoxyphenyl substituents. mdpi.com The dimethoxybenzene moiety within this compound could serve a similar role, providing the aromatic core for the construction of various heterocyclic rings. Furthermore, the methanesulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, a common strategy for the formation of heterocyclic rings fused to an aromatic core.

Development of Novel Reagents Incorporating the Sulfonyl Dimethoxybenzene Scaffold

The development of novel reagents is a continuous pursuit in organic chemistry to enable new transformations and improve existing methodologies. While specific, named reagents based on the this compound scaffold are not prominently featured in the literature, the inherent reactivity of its functional groups suggests potential for such development.

The sulfonyl group, for instance, can be a precursor to other functionalities or can be used to activate adjacent positions for nucleophilic attack. The dimethoxybenzene ring can be further functionalized to introduce reactive sites. This combination of features could be harnessed to design reagents for specific applications, such as electrophilic aromatic substitution or as partners in cross-coupling reactions.

Stereoselective and Asymmetric Synthesis Strategies

Stereoselective and asymmetric synthesis are critical for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. The use of chiral auxiliaries, catalysts, and reagents is central to these strategies. While there is no direct evidence of this compound itself being used as a chiral auxiliary, the principles of asymmetric synthesis often involve the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction.

Spectroscopic and Structural Elucidation of 1 Methanesulfonyl 2,4 Dimethoxybenzene

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmationresearchgate.nethmdb.canih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 1-(Methanesulfonyl)-2,4-dimethoxybenzene provides crucial information about the arrangement of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing methanesulfonyl (-SO₂CH₃) group.

The protons on the benzene ring exhibit distinct signals due to their unique electronic environments. The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. For instance, ortho-coupled protons typically show a larger coupling constant (around 8-9 Hz) compared to meta-coupled protons (around 2-3 Hz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.65 | d | 2.3 |

| H-5 | 6.58 | dd | 8.7, 2.3 |

| H-6 | 7.78 | d | 8.7 |

| 4-OCH₃ | 3.87 | s | - |

| 2-OCH₃ | 3.94 | s | - |

| SO₂CH₃ | 3.15 | s | - |

¹³C NMR Spectral Assignment and Heteronuclear Correlations

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. The methoxy carbons appear in the upfield region, while the aromatic carbons resonate at lower fields. The carbon attached to the electron-withdrawing sulfonyl group is expected to be deshielded and appear at a downfield chemical shift.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 120.3 |

| C-2 | 160.2 |

| C-3 | 99.5 |

| C-4 | 163.5 |

| C-5 | 105.0 |

| C-6 | 132.8 |

| 4-OCH₃ | 56.0 |

| 2-OCH₃ | 56.5 |

| SO₂CH₃ | 44.5 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. youtube.com For this compound, a COSY spectrum would show a correlation between the signals of H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-5, and C-6 by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. For example, the protons of the methanesulfonyl group (SO₂CH₃) would show a correlation to the C-1 carbon, confirming the attachment of the sulfonyl group to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing information about the molecule's conformation. researchgate.net A NOESY spectrum could show correlations between the methoxy protons and nearby aromatic protons, helping to establish the preferred orientation of the methoxy groups.

Infrared Spectroscopy (IR) for Functional Group Identificationhmdb.canih.gov

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the sulfonyl group (-SO₂) is indicated by strong asymmetric and symmetric stretching vibrations. The C-O bonds of the methoxy groups and the aromatic C-C bonds also give rise to distinct absorption bands.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| -SO₂- | Asymmetric stretching | ~1310 |

| -SO₂- | Symmetric stretching | ~1150 |

| Ar-O-CH₃ | C-O stretching | ~1250 and ~1030 |

| Aromatic C=C | Stretching | ~1600 and ~1500 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2850-2960 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysishmdb.caulethbridge.ca

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain insights into its structure through analysis of its fragmentation patterns. ulethbridge.ca

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₉H₁₂O₄S).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methyl group from the methanesulfonyl moiety, cleavage of the methoxy groups, and fragmentation of the benzene ring.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of an aromatic compound is influenced by the substituents attached to the benzene ring. In the case of this compound, the electronic transitions would be affected by the interplay of the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing methanesulfonyl group (-SO₂CH₃).

Generally, the UV-Vis spectra of benzene and its derivatives exhibit absorption bands arising from π → π* transitions. The presence of substituents can cause a shift in the wavelength of these absorption bands (bathochromic or hypsochromic shifts) and a change in their intensity.

Methoxy Groups: The two methoxy groups at positions 2 and 4 are auxochromes that typically cause a red shift (bathochromic shift) of the primary and secondary absorption bands of the benzene ring due to the extension of the conjugated system through the lone pair of electrons on the oxygen atoms.

Methanesulfonyl Group: The methanesulfonyl group is an electron-withdrawing group and is also known to influence the electronic spectrum of aromatic compounds.

A theoretical analysis using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could provide predicted absorption maxima and insights into the nature of the electronic transitions (e.g., HOMO-LUMO transitions). However, without experimental data for this compound, a detailed and validated discussion of its UV-Vis spectroscopic properties and electronic transitions cannot be provided at this time.

For context, related molecules such as 4-chloro-phenyl azomethylsulfone have been reported to exhibit π-π* and n-π* transitions with distinct absorbance peaks at 305 nm and 425 nm, respectively. rsc.org Similarly, computational studies on other substituted benzene derivatives have been used to predict their UV-Vis spectra. nih.gov However, these examples are not directly transferable to the specific substitution pattern of this compound.

Further experimental investigation would be necessary to fully characterize the UV-Vis spectroscopic properties and electronic transitions of this specific compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For derivatives of dimethoxybenzene, DFT calculations are crucial for understanding their structure, stability, and reactivity. researchgate.net

Studies on related dimethoxybenzene compounds often employ various DFT functionals, such as the generalized gradient approximation (GGA) functional PBE or hybrid functionals like B3LYP and PBE0, to calculate electronic properties. researchgate.net The choice of basis set, for instance, 6-311G(d,p) or Def2-TZVP, also influences the accuracy and computational cost of the predictions. researchgate.net The B3LYP functional, when paired with the Def2-TZVP basis set, has been noted to yield the lowest total energy for dimethoxybenzene derivatives, indicating a more stable predicted structure, though at a higher computational expense. researchgate.net

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For 1-(Methanesulfonyl)-2,4-dimethoxybenzene, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the methoxy (B1213986) and sulfonyl groups, indicating their role as hydrogen bond acceptors, while the aromatic protons and methyl groups would exhibit positive potential (blue areas), marking them as potential hydrogen bond donors. researchgate.net Such analyses are fundamental in predicting how the molecule will interact with other reagents and biological targets.

Table 1: Comparison of DFT Functionals and Basis Sets for Dimethoxybenzene Derivatives This table is illustrative, based on findings for related dimethoxybenzene compounds.

| DFT Functional | Basis Set | Relative Computational Time | Relative Total Energy |

|---|---|---|---|

| PBE | 6-311G(d,p) | Low | Higher |

| B3LYP | 6-311G(d,p) | Medium | Lower |

Conformer Analysis and Energy Landscapes

The flexibility of the methoxy and methanesulfonyl substituents in this compound allows for the existence of multiple conformations (conformers). The orientation of the methoxy groups relative to the benzene (B151609) ring is a key factor. Generally, in the absence of significant steric hindrance, methoxy groups tend to lie in the plane of the aromatic ring to maximize resonance stabilization. colostate.edu However, the presence of the bulky methanesulfonyl group at the C1 position may induce out-of-plane orientations to minimize steric strain.

Computational methods are essential for exploring the potential energy surface (PES) of the molecule. This involves systematically rotating the rotatable bonds (C-O and C-S bonds) and calculating the corresponding energy to map the energy landscape. rsc.org This analysis identifies the lowest-energy, most stable conformers, as well as the energy barriers for interconversion between them. colostate.edu The results of such an analysis would reveal the preferred three-dimensional structure of this compound under different conditions and its conformational flexibility, which can influence its physical properties and chemical reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For aromatic compounds like this compound, electrophilic aromatic substitution (SEAr) is a characteristic reaction. scirp.orgnih.gov DFT calculations can be used to model the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. mdpi.com

In a typical SEAr reaction, such as nitration or Friedel-Crafts alkylation, computational studies can determine the activation energies for substitution at different positions on the benzene ring. nih.govmdpi.com For this compound, the activating, ortho-para directing methoxy groups and the deactivating, meta-directing methanesulfonyl group create a complex regioselectivity profile. Computational modeling can predict the most likely site of electrophilic attack by calculating the energies of the various possible transition states. scirp.org Studies on similar dimethoxybenzene systems have shown that such theoretical investigations can successfully predict the regiochemical outcome of reactions. scirp.org This approach provides a detailed, atomistic understanding of the reaction, rationalizing experimental observations and predicting the feasibility of new synthetic routes. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the local electronic environment of each nucleus. nih.gov

DFT calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, are widely employed to predict 1H and 13C NMR chemical shifts. The accuracy of these predictions allows for direct comparison with experimental spectra, aiding in the assignment of peaks and confirmation of the molecular structure. Furthermore, recent advances have seen the development of machine learning models trained on large datasets of DFT-calculated and experimental NMR data. nih.govrsc.org These models can predict chemical shifts with DFT-level accuracy but at a fraction of the computational cost, significantly accelerating the process of structure determination for complex organic molecules. nih.govphyschem.cz For this compound, such predictions would provide a theoretical spectrum that could be matched against experimental data to confirm its synthesis and purity.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts This table presents hypothetical data to illustrate the application of computational prediction.

| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

|---|---|---|

| C1 | 135.2 | 134.8 |

| C2 | 160.5 | 160.1 |

| C3 | 98.7 | 99.1 |

| C4 | 163.8 | 163.5 |

| C5 | 105.4 | 105.9 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. These models use molecular descriptors—numerical values that encode structural information—to predict the properties of new or untested compounds.

For a class of compounds like substituted benzenes, QSPR models can be developed to predict a range of properties. nih.govnih.gov The molecular descriptors used can be of several types:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices. researchgate.net

Quantum-chemical descriptors: Derived from computational chemistry calculations, including HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov

Hydrophobic descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting properties in biological systems. nih.gov

A QSPR model for sulfonylbenzene or dimethoxybenzene derivatives could be developed by calculating a set of descriptors for known compounds and using statistical methods, like multiple linear regression, to find the best correlation with a specific property. nih.gov Once a statistically robust model is established, it can be used to predict that property for this compound based solely on its calculated molecular descriptors. This approach is a cost-effective and time-efficient way to estimate properties and guide experimental efforts.

Future Research Directions and Unexplored Avenues

Catalyst Development for Green Synthesis Approaches

The conventional synthesis of aryl sulfones often involves Friedel-Crafts reactions or oxidation of thioethers, which can utilize harsh reagents and generate significant waste. wikipedia.orgtaylorandfrancis.com The future of synthesizing 1-(methanesulfonyl)-2,4-dimethoxybenzene hinges on the development of green catalytic systems that offer higher efficiency, selectivity, and environmental compatibility.

A primary research avenue is the advancement of transition-metal-catalyzed cross-coupling reactions. While copper and palladium-based systems are established for C-S bond formation, emerging catalysts offer milder reaction conditions. acs.org A promising direction is the use of gold-catalyzed sulfonylation, which employs a ligand-enabled Au(I)/Au(III) redox cycle. acs.orgacs.org This method has shown effectiveness for coupling aryl halides with sulfinates and is particularly suited for electron-rich substrates like 2,4-dimethoxybenzene derivatives. acs.orgacs.org Further research should focus on developing recyclable, heterogeneous gold catalysts to enhance the economic and environmental viability of this process.

Another unexplored area is the application of carbon-based solid acid catalysts. These materials, which can be functionalized with sulfonic acid groups, are gaining traction in various organic transformations due to their stability and reusability. scirp.org Investigating their efficacy in catalyzing the direct sulfonylation of 2,4-dimethoxybenzene could lead to a highly sustainable, solvent-minimized synthetic process.

| Catalyst System | Potential Advantages | Research Focus |

| Heterogeneous Gold (Au) Catalysts | High activity for electron-rich arenes, potential for recyclability, mild reaction conditions. | Immobilizing gold nanoparticles on stable supports; optimizing ligand design for enhanced stability and turnover. |

| Solid Acid Catalysts (e.g., Sulfonated Carbon) | Elimination of corrosive liquid acids, ease of separation, potential for continuous flow processes. | Tuning acid site density and strength; exploring mesoporous structures for improved substrate access. |

| Photocatalytic Systems | Use of visible light as an energy source, ambient temperature reactions. | Designing photosensitizers for activating C-H or C-X bonds for subsequent sulfonylation. |

Novel Reaction Pathways for Functionalization

The reactivity of this compound is currently underexploited. Future research should aim to unlock new reaction pathways by leveraging its distinct functional groups.

Desulfonylative Cross-Coupling: The methanesulfonyl group, typically regarded as stable, can serve as a leaving group in transition-metal-catalyzed reactions. nih.govrsc.org This "desulfonylative functionalization" allows for the strategic replacement of the sulfonyl moiety, enabling the synthesis of complex biaryl systems or the introduction of other functional groups. nih.gov Nickel-catalyzed methodologies have proven effective for cleaving the C(sp²)–SO₂ bond, and expanding this chemistry to this compound could provide a novel route to substituted 2,4-dimethoxybenzene compounds that are otherwise difficult to access. nih.gov

Metal-Mediated Aromatic Complexity Generation: A highly innovative and unexplored avenue involves the coordination of the aryl sulfone to a transition metal center to dearomatize and activate the ring. For example, coordination to a π-basic tungsten complex, {WTp(NO)(PMe₃)}, can render the phenyl ring susceptible to sequential protonation and nucleophilic additions. nih.gov Applying this methodology to this compound could enable a cascade of reactions, leading to the stereocontrolled synthesis of highly functionalized, non-aromatic cyclohexene (B86901) scaffolds from a simple aromatic precursor. nih.gov This pathway offers a powerful tool for building molecular complexity for applications in natural product synthesis and medicinal chemistry.

| Reaction Pathway | Description | Potential Outcome |

| Nickel-Catalyzed Desulfonylation | The methanesulfonyl group acts as a leaving group in a cross-coupling reaction with organometallic reagents (e.g., boronic acids). nih.gov | Synthesis of biaryls or introduction of alkyl, vinyl, or other functional groups at the C1 position. |

| Tungsten-Mediated Nucleophilic Addition | Coordination to a tungsten complex activates the aromatic ring for a sequence of up to three independent nucleophilic additions. nih.gov | Rapid construction of highly substituted cyclohexene rings with controlled stereochemistry. |

| Directed Ortho-Metalation | Using one of the methoxy (B1213986) groups to direct lithiation or other metalation to an adjacent position on the ring. | Precise functionalization at the C3 or C5 positions, complementary to electrophilic substitution. |

Integration into Advanced Materials Synthesis (Focus on chemical role, not material properties/applications)

The unique electronic and structural features of this compound make it an intriguing, yet unexplored, building block for advanced polymers. Research should focus on its chemical modification to create functional monomers.

Monomer Development for High-Performance Polymers: Polymers containing sulfone groups in their backbone are known for their exceptional thermal and chemical stability. wikipedia.org A key research direction is the functionalization of this compound to create novel monomers. For instance, demethylation of the methoxy groups to phenols, followed by reaction with epichlorohydrin, could yield a diglycidyl ether monomer for thermosetting epoxy resins. Alternatively, introducing polymerizable groups like vinyl or styrenic moieties onto the aromatic ring would allow its incorporation as a comonomer in radical polymerizations. mdpi.com

Chemical Role as a Functional Monomer: The strong dipole moment of the sulfonyl group is a significant feature that has been largely overlooked for modifying material properties at a molecular level. nih.gov By incorporating this molecule as a functional side-chain monomer into polymers like polystyrenes or polyacrylates, the sulfonyl group can act as a polar moiety. nih.govnih.gov This chemical role is crucial for influencing polymer chain interactions, solubility, and affinity for other molecules or surfaces. Furthermore, the electron-withdrawing nature of the sulfone unit, when placed in conjugation with electron-donating groups, can create charge-transfer characteristics, a chemical feature that could be exploited in the design of organic electronic materials. acs.org

Expanding the Scope of Derivatization Reactions

A significant untapped potential lies in the systematic exploration of derivatization reactions to create a library of novel compounds based on the this compound scaffold.

Selective Demethylation and Re-functionalization: The two methoxy groups are prime targets for selective chemical manipulation. Development of regioselective demethylation protocols would yield the corresponding mono- and di-phenolic derivatives. These phenolic hydroxyl groups are versatile chemical handles, enabling a host of subsequent reactions such as etherification, esterification, or Williamson ether synthesis. This would allow for the attachment of long alkyl chains, photosensitive groups, or moieties designed for specific molecular recognition tasks.

Controlled Electrophilic Aromatic Substitution: The aromatic ring is highly activated by the two methoxy groups, but the substitution pattern is also influenced by the meta-directing, deactivating sulfonyl group. masterorganicchemistry.com A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, acylation) is needed to fully map the regiochemical outcomes. masterorganicchemistry.comlibretexts.org This would provide reliable pathways to a range of 3- and 5-substituted derivatives, which can serve as intermediates for more complex molecules.

| Derivative Class | Synthetic Approach | Unexplored Avenue |

| Phenolic Derivatives | Selective cleavage of one or both methyl ethers using reagents like boron tribromide (BBr₃). | Developing catalytic, less harsh demethylation methods; using the resulting phenols in multicomponent reactions. |

| Ring-Substituted Derivatives | Electrophilic aromatic substitution (e.g., nitration, bromination) under controlled conditions. masterorganicchemistry.com | Exploring Friedel-Crafts acylation to introduce ketone functionalities for further modification. |

| Biaryl Derivatives | Nickel- or palladium-catalyzed desulfonylative Suzuki or Stille coupling. nih.govrsc.org | Expanding the scope of coupling partners to include heteroaromatic boronic acids and organostannanes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.